molecular formula C15H15ClND7·HCl B602728 N-Didesmethyl sibutramine-D7 HCl CAS No. 1188263-87-7

N-Didesmethyl sibutramine-D7 HCl

Cat. No.: B602728
CAS No.: 1188263-87-7
M. Wt: 295.3
InChI Key:
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Description

N-Didesmethyl sibutramine-D7 HCl is an isotope labelled metabolite of sibutramine. It is an active metabolite of sibutramine and has a molecular formula of C15H23Cl2N .


Molecular Structure Analysis

The molecular formula of this compound is C15H23Cl2N . The average mass is 288.256 Da and the monoisotopic mass is 287.120758 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H23Cl2N, an average mass of 288.256 Da, and a monoisotopic mass of 287.120758 Da .

Scientific Research Applications

  • Development and Validation of Quantitative Determination Methods : Stern and Malkova (2016) developed and validated methods for the quantitative determination of sibutramine derivatives, including N-Didesmethyl sibutramine, in dietary supplements using gas-liquid chromatography. This method is essential for accurately detecting these compounds in biologically active dietary supplements (Stern & Malkova, 2016).

  • Analytical Method Development for Pharmaceutical Capsules : Chorilli et al. (2011) developed a rapid, sensitive, and economical HPLC method for analyzing sibutramine HCl in pharmaceutical capsules. This method stands out for its simplicity and reduced analysis time, crucial for quality control applications (Chorilli et al., 2011).

  • Metabolite Analysis and Pharmacological Activity : Luscombe et al. (1989) investigated the contribution of sibutramine metabolites, including N-Didesmethyl sibutramine, to the down-regulation of rat cortical β-adrenoceptors. This research provides insights into the pharmacological activity of these metabolites (Luscombe et al., 1989).

  • Enantiomer Analysis in Rat Plasma : Bae et al. (2009) introduced a method for separating the R(+)- and S(-)-isomers of sibutramine, including its metabolites like N-Didesmethyl sibutramine. This method has important implications for understanding the pharmacokinetics and pharmacodynamics of these compounds (Bae et al., 2009).

  • Method Development for Sibutramine Hydrochloride Monohydrate Determination : Singh et al. (2008) focused on developing and validating UV-derivative spectrophotometry and HPLC methods for determining sibutramine hydrochloride monohydrate in pharmaceutical products. This includes the study of its metabolites like N-Didesmethyl sibutramine (Singh et al., 2008).

  • Pharmacokinetics in Rat : Noh et al. (2010) characterized the enantioselective pharmacokinetics of sibutramine and its metabolites in rats, providing crucial data on how these compounds are processed in the body (Noh et al., 2010).

  • Behavioral Effects of Metabolites : Glick et al. (2000) assessed the anorexic and behavioral effects of sibutramine metabolites, including N-Didesmethyl sibutramine, suggesting potential therapeutic applications beyond weight management (Glick et al., 2000).

  • Bioequivalence and Pharmacokinetic Study : Ponnuru et al. (2012) developed an LC–MS/MS method for quantifying sibutramine and its metabolites in human plasma, aiding in bioequivalence and pharmacokinetic studies (Ponnuru et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-Didesmethyl sibutramine-D7 Hydrochloride are the neurotransmitters serotonin, dopamine, and norepinephrine . These neurotransmitters play a crucial role in regulating mood, appetite, and overall brain function .

Mode of Action

N-Didesmethyl sibutramine-D7 Hydrochloride acts as a triple reuptake inhibitor . This means it blocks the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased satiety and decreased appetite .

Biochemical Pathways

The compound influences the metabolism of fat cells, leading to weight loss . By stimulating the release of norepinephrine and dopamine in the brain, it regulates hunger and satiety . This action affects the biochemical pathways related to appetite control and energy balance .

Pharmacokinetics

While specific pharmacokinetic data for N-Didesmethyl sibutramine-D7 Hydrochloride is limited, it is known that the compound’s parent drug, sibutramine, is metabolized into desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The molecular and cellular effects of N-Didesmethyl sibutramine-D7 Hydrochloride’s action primarily involve the modulation of neurotransmitter activity. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it enhances the signaling of these neurotransmitters, leading to increased feelings of satiety and decreased appetite .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/i1D3,2D3,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYINTXCWNRF-BGKGEVRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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